
4-Ppbp maleate
Overview
Description
4-PPBP maleate (4-phenyl-1-(4-phenylbutyl)piperidine maleate) is a small molecule with dual pharmacological activities. It acts as a σ1 receptor agonist and a selective, non-competitive NR1a/2B NMDA receptor antagonist . Its neuroprotective properties have been demonstrated in models of cerebral ischemia, where it reduces brain damage by modulating NMDA receptor activity and enhancing ERK1/2 phosphorylation in neurons . Beyond neuroscience, this compound has gained prominence in tendon regeneration when co-delivered with oxotremorine-M (Oxo-M) via multidomain peptide (MDP) hydrogels. This combination stimulates tenogenic differentiation of tendon stem/progenitor cells (TSCs) and promotes M2 macrophage polarization, leading to enhanced collagen deposition and biomechanical recovery in injured tendons .
Preparation Methods
Structural Characteristics and Chemical Properties
4-PPBP maleate comprises a piperidine core substituted with a 4-phenylbutyl group at the nitrogen atom, paired with a maleate counterion. The base compound, 4-phenyl-1-(4-phenylbutyl)piperidine, has a molecular formula of , while the maleate salt adds , resulting in a molecular weight of 409.52 g/mol . The maleate salt enhances solubility in polar solvents, with reported solubility limits of <10.24 mg/mL in ethanol and dimethyl sulfoxide (DMSO) .
Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
CAS Number | 201216-39-9 | |
Storage Conditions | Room temperature | |
Purity | ≥99% (HPLC) |
Formation of the Maleate Salt
The maleate salt is synthesized to improve the compound’s stability and bioavailability. This involves a stoichiometric acid-base reaction:
Reaction Protocol
-
Reactants : The free base (4-phenyl-1-(4-phenylbutyl)piperidine) is dissolved in a polar aprotic solvent (e.g., ethanol).
-
Acid Addition : Maleic acid is added in a 1:1 molar ratio, leading to proton transfer and salt formation .
-
Crystallization : The mixture is cooled to induce crystallization, and the precipitate is filtered and dried under vacuum.
Quality Control
-
Purity Analysis : HPLC confirms the absence of unreacted starting materials .
-
Structural Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify the molecular structure .
Analytical and Pharmacological Validation
Bioactivity Assessment
-
Receptor Binding : this compound acts as a σ1 receptor agonist ( = 0.8–13 nM) and non-competitive NMDA receptor antagonist .
-
Therapeutic Efficacy : In rat tendon injury models, 4-PPBP-loaded sutures enhanced collagen reorganization and restored mechanical strength .
Stability Testing
Chemical Reactions Analysis
4-Phenyl-1-(4-phenylbutyl)piperidine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
4-Phenyl-1-(4-phenylbutyl)piperidine maleate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma-1 receptors.
Biology: The compound is used to study cellular signaling pathways and receptor interactions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate involves its interaction with sigma-1 receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events. The sigma-1 receptor, when activated, translocates from the mitochondrion-associated endoplasmic reticulum membrane to the plasma membrane. This translocation activates the extracellular signal-regulated kinase (ERK1/2) pathway, leading to the transcription of genes associated with cellular differentiation and neuroprotection . Additionally, it acts as a non-competitive antagonist at NR1a/2B NMDA receptors, providing further neuroprotective effects .
Comparison with Similar Compounds
Pharmacological Targets and Mechanisms
Compound | Primary Targets | Mechanism of Action | Key Applications |
---|---|---|---|
4-PPBP Maleate | σ1 receptor; NR1a/2B NMDA receptor | σ1 agonism, NMDA antagonism; ERK1/2 activation; M2 macrophage polarization | Neuroprotection, tendon regeneration |
Oxo-M | Muscarinic acetylcholine receptors | Activates TSCs via AChR signaling; synergizes with 4-PPBP for tenogenic differentiation | Tendon regeneration |
CTGF (Connective Tissue Growth Factor) | Integrins, TGF-β receptors | Stimulates TSC proliferation and collagen synthesis | Tendon repair (benchmark for mimics) |
OPC-14523 (VPI-013) | σ1 and 5-HT1A receptors | Dual σ1/5-HT1A agonism; antidepressant effects | Neuropsychiatric disorders |
Key Contrasts :
- 4-PPBP vs. CTGF: While CTGF directly binds growth factor receptors to promote tendon repair, 4-PPBP leverages σ1/NMDA pathways to activate endogenous TSCs without exogenous growth factors .
- 4-PPBP vs. OPC-14523 : Both target σ1 receptors, but 4-PPBP’s NMDA antagonism and tendon-specific efficacy distinguish it from OPC-14523’s focus on CNS disorders .
Efficacy in Tendon Regeneration
Parameter | 4-PPBP + Oxo-M (MDP Hydrogel) | Fibrin Gel (Control) | PLGA Microspheres (Prior Study) |
---|---|---|---|
Release Kinetics | Full release in 3–4 days | Sustained release over 14–25 days | Fast burst release; acidic byproducts |
Tenogenic Gene Expression | ↑↑ COL-I/III, Tn-C, Scx, TnmD (vs. fibrin) | Moderate increase | Comparable to fibrin but with inflammation risk |
Macrophage Polarization | ↑ M2 (CD163+); ↓ M1 (iNOS+) | Minimal polarization | Not studied |
In Vivo Healing | ↑ Collagen alignment, ↓ fibrosis | Partial repair with scar tissue | Improved but inconsistent due to pH |
Data Highlights :
- Gene Expression: MDP + 4-PPBP/Oxo-M increased tenogenic markers by 2–3× compared to fibrin gel .
- Biomechanics : MDP + 4-PPBP restored tendon modulus to 85% of healthy tissue vs. 60% in fibrin controls .
- Macrophage Modulation : 4-PPBP/Oxo-M reduced pro-inflammatory TNF-α/IL-1β by 50% while boosting anti-inflammatory IL-10 .
Limitations vs. Alternatives
- PLGA Microspheres : While effective for sustained release, PLGA degradation lowers local pH, causing inflammation .
- Fibrin Gel: Slower degradation but inferior tenogenic differentiation and macrophage modulation .
- CTGF Mimics : In canine models, CTGF mimics delivered via porous sutures failed to improve healing, unlike 4-PPBP’s success in rodents .
Research Findings and Implications
- Synergy with Oxo-M : 4-PPBP’s σ1 agonism complements Oxo-M’s AChR activation, amplifying TSC differentiation via ERK and RhoA pathways .
- Clinical Translation : MDP hydrogels avoid acidic byproducts (unlike PLGA) and enable localized, cell-free therapy—critical for human trials .
- Unresolved Challenges : Dose optimization for large tendons (e.g., Achilles) and long-term safety of σ1/NMDA modulation require further study .
Biological Activity
4-PPBP maleate, chemically known as 4-Phenyl-1-(4-phenylbutyl)piperidine maleate, is a compound of interest due to its significant biological activities, particularly as a sigma (σ) receptor ligand and a selective antagonist at NMDA receptors. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Property | Value |
---|---|
Chemical Name | 4-Phenyl-1-(4-phenylbutyl)piperidine maleate |
CAS Number | 201216-39-9 |
Molecular Weight | 409.52 g/mol |
Purity | ≥99% |
Solubility | DMSO (25 mM), Ethanol (25 mM) |
This compound acts as a σ ligand and a non-competitive antagonist at the NR1a/2B NMDA receptors. It has been shown to modulate calcium release and influence neurotrophic factors, which are crucial for neuronal support and repair processes. Its interaction with sigma receptors is particularly relevant in neuroprotection and regenerative medicine .
Neuroprotective Effects
Research indicates that this compound enhances neuroprotection through the upregulation of anti-apoptotic proteins such as Bcl-2. In ischemic models, it has been demonstrated to mitigate neuronal cell death, suggesting its potential utility in treating neurodegenerative conditions .
Tendon Regeneration
A significant study explored the effects of this compound in combination with Oxo-M for tendon regeneration. The results showed that this combination significantly increased the expression of tendon-related gene markers in tendon stem cells (TSCs) and improved healing outcomes in fully transected rat patellar tendons. Notably, the delivery of these compounds resulted in a more organized collagen structure compared to controls .
Impact on Brain-Derived Neurotrophic Factor (BDNF)
This compound has been implicated in the modulation of BDNF secretion. Its effects can be reversed by selective sigma receptor antagonists, indicating its role in enhancing neuronal survival and function through BDNF pathways . This is particularly relevant for therapies aimed at promoting recovery from traumatic brain injuries.
Case Studies
- Tendon Healing Model
-
Neuroprotection in Traumatic Brain Injury
- Objective : Evaluate the impact of 4-PPBP on functional outcomes post-injury.
- Method : Modified closed cortical impact model in rats.
- Results : Treatment with 4-PPBP improved motor and spatial learning behaviors compared to untreated groups, indicating its potential for therapeutic application in TBI .
Summary of Findings
The biological activity of this compound reveals its multifaceted role in neuroprotection and regenerative medicine. Its ability to act on sigma receptors and NMDA pathways positions it as a promising candidate for further research into therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental models are recommended for studying 4-PPBP maleate's dual activity as a sigma-1 receptor agonist and NMDA receptor antagonist?
- Answer : Utilize heterologous expression systems such as Xenopus oocytes to isolate NMDA receptor subunit-specific effects (e.g., NR1a/2B antagonism) . For sigma-1 receptor agonism, employ transfected cell lines or primary neuronal cultures. In vivo neuroprotection studies should use transient ischemic models (e.g., rat middle cerebral artery occlusion) with functional outcome measures like infarct volume quantification .
Q. How can researchers validate this compound's selectivity for NR1a/2B NMDA receptor subtypes?
- Answer : Conduct comparative electrophysiological assays in Xenopus oocytes expressing distinct NMDA receptor subunit combinations (NR1/NR2A vs. NR1/NR2B). Use selective antagonists like Ro 25-6981 (NR2B-specific) to confirm pharmacological profiles . Parallel radioligand binding assays for sigma-1 receptors can clarify receptor specificity .
Q. What downstream signaling pathways are implicated in this compound's neuroprotective effects?
- Answer : In primary neurons, this compound induces ERK1/2 phosphorylation, a key pathway in neuroprotection . Validate using MEK inhibitors (e.g., U0126) to block ERK1/2 activation and assess functional outcomes (e.g., neuronal survival in oxygen-glucose deprivation models).
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported receptor interactions across different experimental systems?
- Answer : Systematically compare receptor binding affinities (e.g., via radioligand displacement assays) in Xenopus oocytes vs. mammalian cell lines. Address species-specific differences by repeating experiments in human-derived neuronal models. Use knockout models (e.g., sigma-1 receptor KO mice) to isolate mechanisms .
Q. What methodological strategies isolate sigma-1-mediated effects from NMDA receptor modulation in complex systems?
- Answer : (1) Use NMDA receptor-negative cell lines transfected with sigma-1 receptors; (2) Apply selective antagonists (e.g., BD-1063 for sigma-1, ifenprodil for NR2B) in combination studies; (3) Perform calcium imaging with pharmacological isolation of NMDA-mediated currents .
Q. How should researchers optimize dosing regimens for in vivo neuroprotection studies?
- Answer : Start with 1 μmol/kg IV (effective in rat ischemia models) . Conduct pharmacokinetic studies to assess blood-brain barrier penetration and metabolite activity. Use microdialysis to measure free brain concentrations relative to in vitro EC50 values (1–10 μM for ERK1/2 activation) .
Q. What approaches mitigate off-target effects of this compound in non-neuronal cellular models?
- Answer : In models showing tendon differentiation effects , employ cell-type-specific siRNA knockdown (sigma-1 vs. NMDA receptors) and transcriptomic profiling to identify unique signaling networks. Compare results with selective pathway inhibitors (e.g., ERK1/2 inhibitors).
Q. Data Analysis & Interpretation
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Answer : Perform ADME studies to evaluate plasma protein binding, metabolite activity, and brain bioavailability. Correlate free brain concentrations with in vitro EC50 values. Use pharmacodynamic markers (e.g., ERK1/2 phosphorylation) to validate target engagement .
Q. What statistical methods are critical for analyzing this compound's dose-dependent neuroprotection?
- Answer : Use nonlinear regression to model concentration-response curves (e.g., Hill equation). For in vivo studies, apply ANOVA with post hoc tests for infarct volume comparisons. Include power analysis to ensure adequate sample sizes .
Q. Experimental Design Considerations
Q. How to validate neuroprotection mechanisms in translational models?
- Answer : Combine molecular endpoints (e.g., ERK1/2 activation) with behavioral assessments (e.g., rotarod performance in rodents). Use longitudinal MRI to track neuroanatomical changes post-ischemia .
Q. What controls are essential for specificity in receptor interaction studies?
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPNIMFGJVLES-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-62-1 | |
Record name | PPBP maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.